molecular formula C8H4BrF3O2 B1342557 4-Bromo-2-(trifluoromethoxy)benzaldehyde CAS No. 220996-80-5

4-Bromo-2-(trifluoromethoxy)benzaldehyde

Cat. No.: B1342557
CAS No.: 220996-80-5
M. Wt: 269.01 g/mol
InChI Key: AXZVKHIUQLEMPJ-UHFFFAOYSA-N
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Description

4-Bromo-2-(trifluoromethoxy)benzaldehyde is an organic compound with the molecular formula C8H4BrF3O2 and a molecular weight of 269.02 g/mol . It is characterized by the presence of a bromine atom at the fourth position and a trifluoromethoxy group at the second position on a benzaldehyde ring. This compound is used in various chemical synthesis processes and has applications in scientific research.

Mechanism of Action

Target of Action

It is used as a reagent in the preparation of antitubercular nitroimidazoles , suggesting that it may interact with enzymes or proteins involved in the synthesis or function of these compounds.

Mode of Action

As a reagent, it likely participates in chemical reactions leading to the formation of more complex molecules, such as antitubercular nitroimidazoles . The bromine and trifluoromethoxy groups on the benzaldehyde ring may be involved in these reactions, potentially acting as leaving groups or participating in electrophilic aromatic substitution reactions.

Biochemical Pathways

Given its use in the synthesis of antitubercular nitroimidazoles , it may indirectly influence pathways related to tuberculosis infection and treatment.

Action Environment

The action, efficacy, and stability of 4-Bromo-2-(trifluoromethoxy)benzaldehyde can be influenced by various environmental factors. These may include the pH and temperature of the reaction environment, the presence of other reactants or catalysts, and the specific conditions under which the compound is stored and used .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-(trifluoromethoxy)benzaldehyde typically involves the bromination of 2-(trifluoromethoxy)benzaldehyde. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The reaction conditions often include a solvent like dichloromethane or chloroform and are conducted at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-(trifluoromethoxy)benzaldehyde undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups through reactions such as Suzuki coupling, Sonogashira coupling, and Buchwald-Hartwig amination.

    Oxidation and Reduction: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol.

    Condensation Reactions: The compound can participate in condensation reactions to form imines, hydrazones, and oximes.

Common Reagents and Conditions

    Suzuki Coupling: Uses palladium catalysts and boronic acids under basic conditions.

    Sonogashira Coupling: Involves palladium and copper catalysts with alkynes.

    Oxidation: Uses oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Employs reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products Formed

    Substitution Products: Various substituted benzaldehydes depending on the functional group introduced.

    Oxidation Products: 4-Bromo-2-(trifluoromethoxy)benzoic acid.

    Reduction Products: 4-Bromo-2-(trifluoromethoxy)benzyl alcohol.

Scientific Research Applications

4-Bromo-2-(trifluoromethoxy)benzaldehyde is used in several scientific research applications, including:

    Chemistry: As a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: In the study of enzyme inhibitors and as a probe in biochemical assays.

    Medicine: As an intermediate in the synthesis of potential therapeutic agents.

    Industry: In the production of agrochemicals, dyes, and polymers.

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-2,3-difluorobenzaldehyde
  • 4-Bromobenzotrifluoride
  • 2-(Trifluoromethoxy)benzaldehyde

Uniqueness

4-Bromo-2-(trifluoromethoxy)benzaldehyde is unique due to the combination of the bromine and trifluoromethoxy groups, which impart distinct electronic and steric properties. These properties make it a valuable intermediate in organic synthesis, offering different reactivity patterns compared to similar compounds.

Properties

IUPAC Name

4-bromo-2-(trifluoromethoxy)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrF3O2/c9-6-2-1-5(4-13)7(3-6)14-8(10,11)12/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXZVKHIUQLEMPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)OC(F)(F)F)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrF3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90595692
Record name 4-Bromo-2-(trifluoromethoxy)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90595692
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

220996-80-5
Record name 4-Bromo-2-(trifluoromethoxy)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90595692
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Add 4-bromo-1-iodo-2-(trifluoromethoxy)benzene (22.04 g, 60 mmol) to a 1000 mL 3-neck flask equipped with a magnetic stir bar, thermocouple, addition funnel, and N2 inlet and replace the atmosphere in the flask with nitrogen. After adding anhydrous THF (300 mL), cool the mixture to −74° C. and treat dropwise with a solution of t-butyllithium (70 mL of 1.7 M solution, 120 mmol). Stir the resulting solution for 90 minutes and then treated dropwise with a solution of N-formyl morpholine (14.52 g, 126 mmol) in THF (15 mL). Stir the mixture an additional 15 minutes at −74° C. and then allow to warm to 0° C. over 1 hour. Quench the reaction by the adding 0.25 M citric acid (200 mL) and extract with ethyl acetate (1×300 mL). Wash the organic layer with saturated sodium chloride solution (1×200 mL), dry over anhydrous magnesium sulfate, filter through Celite®, and concentrate to an oil. Purify the crude product via silica gel chromatography eluting with hexanes to afford 8.24 g (51%) of the product as white crystals: 1H NMR (300 MHz, CDCl3) δ 10.32 (s, 1H), 7.85 (d, J=8.3 Hz, 1H), 7.63-7.53 (m, 2H).
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15 mL
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300 mL
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Yield
51%

Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

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Synthesis routes and methods IV

Procedure details

5-bromo-2-iodophenyl trifluoromethyl ether (500 mg, 1.37 mmol) was dissolved in 10 mL of anhydrous THF and cooled to −70° C. Then, n-butyllithium (0.55 mL of a 2.5 M solution, 1.37 mmol) was added dropwise over the course of 30 minutes. DMF (0.19 mL, 2.74 mmol) was added and the reaction was stirred for 30 minutes at −70° C. and then allowed to warm to 0° C. and stir for three hours. The reaction was quenched with 5 mL of saturated ammonium chloride solution and extracted with ethyl acetate. The organic layer was washed with water, dried over magnesium sulfate, filtered, and concentrated to provide 4-bromo-2-[(trifluoromethyl)oxy]benzaldehyde (100 mg, 0.37 mmol, 27%) as a yellow solid. 1H NMR (400 MHz, DMSO-D6) 10.1 (s, 1H), 7.9 (s, 3H)
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500 mg
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10 mL
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Synthesis routes and methods V

Procedure details

To a stirred solution of 4-bromo-2-(trifluoro-methoxy)iodobenzene (9.93 g, 28 mmol) in THF (150 mL) at -78° C. was added tert-butyllithium (37 mL of a 1.5 M solution in pentane, 56 mmol) dropwise over a period of 20 min. The pale yellow solution was stirred at -78° C. for 1.5 h when N-formylmorpholine (6.5 mL; 58 mmol) was added. The resulting solution was stirred at -78° C. for 15 min and the cooling bath was removed. The mixture was stirred for an additional 1 h, when 0.25 M aqueous citric acid (100 mL) was added. The mixture was diluted with EtOAc (150 mL), the layers were separated, the organic phase was washed with brine (100 mL), dried (MgSO4), filtered, and the solvent was removed under reduced pressure. The residue was purified using pressurized silica gel column chromatography eluting with hexane to give 4-bromo-2-(trifluoro-methoxy)benzaldehyde as a colorless liquid (TLC Rf =0.45 (hexanes)).
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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